molecular formula C9H13N3O B181395 N-(3-aminopropyl)pyridine-3-carboxamide CAS No. 135854-53-4

N-(3-aminopropyl)pyridine-3-carboxamide

Cat. No.: B181395
CAS No.: 135854-53-4
M. Wt: 179.22 g/mol
InChI Key: VOTVWGRMVIHZLI-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group linked to a 3-aminopropyl chain. This structure confers both aromatic and aliphatic amine functionalities, making it a versatile intermediate in organic synthesis and materials science.

Properties

CAS No.

135854-53-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-(3-aminopropyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H13N3O/c10-4-2-6-12-9(13)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2,(H,12,13)

InChI Key

VOTVWGRMVIHZLI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCCN

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Carboxamide Derivatives with Varied Substituents

N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide oxime
  • Structure : Pyridine-3-carboxamide with a trifluoromethylphenyl group and oxime moiety.
  • Molecular Formula : C₁₃H₁₀F₃N₃O.
  • Applications : Exhibits antimicrobial activity against methicillin-resistant Staphylococcus epidermidis, with a molecular weight of 288.25 g/mol and a calculated partition coefficient (LogP) of 3.34, indicating moderate lipophilicity .
  • Key Difference: The trifluoromethylphenyl group enhances steric bulk and electron-withdrawing effects compared to the aminopropyl chain in the target compound, likely influencing bioactivity.
N-(3,3-Diphenylpropyl)pyridine-3-carboxamide
  • Structure : Pyridine-3-carboxamide with a diphenylpropyl chain.
  • Key Difference: The diphenylpropyl substituent increases molecular weight (MW ≈ 348 g/mol) and lipophilicity (predicted LogP > 4), contrasting with the hydrophilic 3-aminopropyl group in the target compound .
N-(3-Methoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide
  • Structure: Pyridine-3-carboxamide with a trifluoromethyl group at the 4-position and a methoxyimino-propyl chain.
  • Molecular Formula : C₁₁H₁₂F₃N₃O₂.
  • Properties: Higher polarity (PSA = 67.07 Ų) and moderate LogP (2.43) due to the trifluoromethyl and methoxyimino groups, which enhance metabolic stability in drug design .

Piperidine/Pyrrolidine-Containing Carboxamides

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide
  • Structure : Pyridine-3-carboxamide with a pyrrolidinyl-methylamine group.
  • Applications : Investigated in drug development for its bicyclic amine structure, which may improve blood-brain barrier penetration .
  • Key Difference: The pyrrolidine ring introduces rigidity and basicity, unlike the flexible 3-aminopropyl chain in the target compound .
N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
  • Structure : Piperidine-3-carboxamide with a cyclopropyl group and phenylpyridazinyl moiety.
  • Molecular Formula : C₁₉H₂₂N₄O.
  • Applications : Explored as a kinase inhibitor due to its bicyclic aromatic system and cyclopropyl substituent, which enhance target specificity .

Preparation Methods

Reaction Mechanism and Conditions

Pyridine-3-carboxylic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). EDC (1.1–1.5 equivalents) and a catalytic amount of hydroxybenzotriazole (HOBt) are added to preactivate the acid for 30 minutes at 0–5°C. 3-Aminopropylamine (1.2 equivalents) is then introduced, and the reaction proceeds at room temperature for 12–24 hours. The base (e.g., triethylamine) neutralizes HCl generated during activation.

Example Procedure

  • Pyridine-3-carboxylic acid (1.0 mmol) and EDC (1.2 mmol) are stirred in 10 mL DMF with HOBt (0.1 mmol) .

  • After preactivation, 3-aminopropylamine (1.2 mmol) is added dropwise.

  • The mixture is stirred at 25°C for 18 hours, diluted with ethyl acetate, and washed with 5% NaHCO₃ and brine.

  • The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (yield: 75–85%).

Optimization and Challenges

  • Solvent Selection : DMF enhances solubility but may complicate purification. Alternatives like THF or acetonitrile reduce side reactions.

  • Stoichiometry : Excess EDC (≥1.2 eq.) ensures complete activation, while limiting amine to 1.2 eq. minimizes dimerization.

  • Temperature Control : Reactions at 0°C improve selectivity but require longer durations.

Acid Chloride Mediated Synthesis

Activating pyridine-3-carboxylic acid as its acid chloride offers a high-yielding route. This method avoids carbodiimide reagents but requires stringent anhydrous conditions.

Protocol and Characterization

Pyridine-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride to form pyridine-3-carbonyl chloride. The intermediate is reacted with 3-aminopropylamine in a non-polar solvent:

  • Pyridine-3-carboxylic acid (1.0 mmol) is stirred with SOCl₂ (5.0 mmol) at 70°C for 2 hours. Excess SOCl₂ is removed under vacuum.

  • The residue is dissolved in dry DCM , and 3-aminopropylamine (1.1 mmol) is added at 0°C.

  • After 4 hours, the mixture is washed with water, and the product is isolated via filtration (yield: 80–90%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (s, 1H, pyridine-H), 8.60 (d, 1H, J = 4.8 Hz), 7.45 (m, 1H), 3.45 (q, 2H, J = 6.2 Hz, NHCH₂), 2.70 (t, 2H, J = 6.6 Hz, NH₂CH₂), 1.80 (quin, 2H, J = 6.4 Hz, CH₂CH₂CH₂).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Limitations

  • Moisture sensitivity necessitates rigorous drying.

  • Acid chloride formation generates corrosive byproducts (HCl, SO₂).

Mixed Anhydride Method

A less common but effective approach involves generating a mixed anhydride intermediate using methacrylic anhydride or isobutyl chloroformate . This method, adapted from N-(3-aminopropyl)methacrylamide syntheses, avoids carbodiimides and acid chlorides.

Synthetic Route

  • Pyridine-3-carboxylic acid (1.0 mmol) and methacrylic anhydride (1.5 mmol) are combined in toluene (10 mL) with NaOH (2.0 mmol) at 0–5°C.

  • After 1 hour, 3-aminopropylamine (1.2 mmol) is added, and the reaction warms to 25°C for 5 hours.

  • The organic layer is washed with NaHCO₃, dried, and concentrated (yield: 70–78%).

Advantages

  • Mild conditions suitable for acid-sensitive substrates.

  • Scalable for industrial production.

Comparative Analysis of Methods

Method Yield (%) Purity Cost Scalability
Carbodiimide Coupling75–85HighModerateLab-scale
Acid Chloride80–90HighLowIndustrial
Mixed Anhydride70–78ModerateLowIndustrial
  • Carbodiimide Coupling : Preferred for small-scale syntheses due to ease of purification.

  • Acid Chloride Route : Optimal for high-throughput production despite safety concerns.

  • Mixed Anhydride : Balances cost and scalability but requires precise stoichiometry.

Emerging Catalytic Approaches

Recent advances in magnetic nanoparticle (MNP)-supported catalysts suggest potential for greener syntheses. For example, Fe₃O₄–Si–(CH₂)₃–NCH–Ph–OMe MNPs could catalyze amide bond formation under solvent-free conditions, though this remains unexplored for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-aminopropyl)pyridine-3-carboxamide derivatives?

  • Methodological Answer : Microwave-assisted synthesis is a common approach for related compounds. For example, VBC/DVB copolymers modified with N-(3-aminopropyl) analogs (e.g., pipecoline or pyrrolidinone derivatives) were synthesized using microwave reactors (100 W, 10 min) to achieve high modification yields (69–88%) . A general procedure involves swelling the polymer backbone with the amine, followed by microwave irradiation and thorough washing. For small-molecule analogs, nucleophilic substitution or carboxamide coupling under mild conditions (e.g., sodium borohydride reduction or amine-alcohol reactions) may be adapted .

Q. How can the structural integrity and purity of N-(3-aminopropyl)pyridine-3-carboxamide be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Purity assessment (≥98% purity criteria are standard for related compounds) .
  • NMR : Confirm functional group integration (e.g., aminopropyl and pyridine protons).
  • FT-IR : Verify carboxamide C=O stretching (~1650 cm⁻¹) and amine N-H bands.
  • Elemental Analysis : Validate empirical formula consistency .

Q. What safety protocols are critical when handling N-(3-aminopropyl)pyridine-3-carboxamide?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact, as structurally similar amines (e.g., N-(3-aminopropyl)cyclohexylamine) are known to interfere with biochemical pathways . Dispose of waste via approved hazardous chemical protocols, and work in a fume hood during synthesis .

Advanced Research Questions

Q. How can the metal ion sorption capacity of N-(3-aminopropyl)pyridine-3-carboxamide-functionalized polymers be optimized?

  • Methodological Answer :

  • Microwave Parameters : Adjust power (e.g., 100–150 W) and irradiation time (10–15 min) to enhance amine grafting efficiency .
  • pH Optimization : Test sorption at varying pH levels (e.g., Ag(I) recovery peaks in chloride solutions at pH 2–3) .
  • Competitive Ion Studies : Evaluate selectivity by spiking solutions with competing ions (e.g., Cu(II), Pb(II)) and measure distribution coefficients (e.g., trans-1,4-diaminocyclohexane resin showed >90% Ag(I) selectivity over Cu/Pb/Zn) .

Q. What kinetic models best describe the sorption mechanism of Ag(I) using this compound?

  • Methodological Answer : The pseudo-first-order kinetic model is widely applicable. For example, Ag(I) sorption data for related resins (e.g., N-(3-aminopropyl)-2-pipecoline) fit this model with R² > 0.98, indicating chemisorption dominance . To apply:

  • Collect time-dependent sorption data.
  • Linearize using ln(qeqt)=lnqek1t\ln(q_e - q_t) = \ln q_e - k_1 t, where qeq_e and qtq_t are equilibrium/time-dependent sorption capacities.
  • Calculate rate constants (k1k_1) and compare across functional group variants .

Q. How can researchers design experiments to assess the impact of functional group modifications on efficacy?

  • Methodological Answer :

  • Comparative Synthesis : Prepare derivatives with varying amines (e.g., pipecoline vs. pyrrolidinone) and quantify modification yields (69–88% in microwave synthesis) .
  • Structure-Activity Relationships (SAR) : Correlate functional group electronegativity/steric effects with sorption capacity (e.g., trans-1,4-diaminocyclohexane resins achieved 130.7 mg Ag(I)/g vs. 105.4 mg/g for pipecoline analogs) .
  • Computational Modeling : Use DFT to predict binding affinities of pyridine-carboxamide motifs with target metal ions .

Q. What strategies enhance selectivity for Ag(I) in complex matrices (e.g., industrial leachates)?

  • Methodological Answer :

  • Pre-Treatment : Remove interfering ions via precipitation (e.g., sulfides for Cu(II)) or pH adjustment.
  • Functional Group Tuning : Introduce sulfur-containing moieties (e.g., thiols) to leverage Ag(I)’s thiophilicity, as seen in thiazolo-pyridine derivatives .
  • Column Chromatography : Use ion-exchange resins in HCl/NaOH cycles to regenerate selectivity (3 cycles shown to maintain >85% Ag(I) recovery) .

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